molecular formula C37H46N2O8Si B13403305 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

Cat. No.: B13403305
M. Wt: 674.9 g/mol
InChI Key: DOMAILDWCRIGEQ-JDIHBLRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside derivative, structurally characterized by:

  • A 1-methylpyrimidine-2,4-dione (thymine) base.
  • A tetrahydrofuran (oxolane) sugar moiety with stereospecific configurations (2S,3S,4S,5R).
  • Protecting groups:
    • A bis(4-methoxyphenyl)-phenylmethoxy (DMT) group at the 5'-position to block hydroxyl reactivity.
    • A tert-butyl(dimethyl)silyl (TBDMS) group at the 4'-position for hydroxyl protection.
    • A free 3'-hydroxyl group, enabling further chemical modifications.

This compound serves as a phosphoramidite precursor in solid-phase oligonucleotide synthesis, where its protecting groups ensure selective reactivity during chain elongation .

Properties

Molecular Formula

C37H46N2O8Si

Molecular Weight

674.9 g/mol

IUPAC Name

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-30(46-32(31(33)40)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31+,32+,33-/m1/s1

InChI Key

DOMAILDWCRIGEQ-JDIHBLRXSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione involves several steps:

    Formation of the oxolan ring: The oxolan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the tert-butyl(dimethyl)silyl group: This step involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base.

    Attachment of the bis(4-methoxyphenyl)-phenylmethoxy group: This step is achieved through a nucleophilic substitution reaction.

    Formation of the pyrimidine ring: The final step involves the cyclization of the pyrimidine ring using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch processing: Each step of the synthesis is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.

    Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Deprotection Reactions

The compound contains two critical protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the DMT group. These moieties are strategically introduced to block reactive hydroxyls during synthesis and are removed under specific conditions:

Protecting Group Reagent/Conditions Outcome Reference
TBDMSTetrabutylammonium fluoride (TBAF) in THFCleavage of the silyl ether to yield a free hydroxyl group.
DMT2% dichloroacetic acid (DCA) in dichloromethaneRemoval of the DMT group, regenerating a primary alcohol.
  • The TBDMS group provides stability during nucleophilic substitutions but is selectively cleaved under mild fluoride conditions .

  • The DMT group, acid-labile and bulky, is commonly used in oligonucleotide synthesis to protect the 5'-hydroxyl of ribose derivatives .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine-2,4-dione core undergoes regioselective reactions at the N1 and N3 positions. For example:

  • Methylation : The 1-methyl group is introduced via alkylation under basic conditions (e.g., NaH/DMF).

  • Halogenation : Electrophilic substitution with bromine or iodine at the C5 position of the pyrimidine ring is feasible, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation and Reduction

  • Oxidation : The 3-hydroxy group on the oxolan ring can be oxidized to a ketone using Dess-Martin periodinane or Swern oxidation conditions.

  • Reduction : The tertiary alcohol (post-TBDMS deprotection) may be reduced to a methylene group via Barton-McCombie deoxygenation .

Functionalization of the Hydroxyl Groups

After deprotection, the hydroxyl groups serve as sites for further derivatization:

  • Phosphorylation : The 5'-OH (exposed post-DMT removal) reacts with phosphoramidite reagents (e.g., 2-cyanoethyl tetraisopropylphosphorodiamidite) to form phosphotriesters, critical in oligonucleotide synthesis .

  • Acylation : Acetylation or benzoylation of free hydroxyls using acetic anhydride or benzoyl chloride in pyridine .

Stability and Side Reactions

  • Acid Sensitivity : The DMT group is prone to premature cleavage under acidic conditions, necessitating careful pH control during synthesis .

  • Silyl Migration : The TBDMS group may migrate to adjacent hydroxyls under basic conditions, requiring low-temperature protocols.

Reaction Mechanism Example: TBDMS Deprotection

  • Step 1 : Fluoride ion (from TBAF) attacks the silicon atom in the TBDMS group.

  • Step 2 : Cleavage of the Si-O bond releases the tert-butyldimethylsilanol and regenerates the free hydroxyl group .

R-O-Si(CH3)2C(CH3)3+FR-OH+(CH3)3SiF+CH3CO2\text{R-O-Si(CH}_3\text{)}_2\text{C(CH}_3\text{)}_3 + \text{F}^- \rightarrow \text{R-OH} + (\text{CH}_3\text{)}_3\text{SiF} + \text{CH}_3\text{CO}_2^-

Scientific Research Applications

5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for its role in therapeutic oligonucleotide synthesis. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Protecting Groups Applications References
Target Compound 3'-OH free; 5'-DMT; 4'-TBDMS DMT (5'), TBDMS (4') Oligonucleotide synthesis (phosphoramidite precursor)
1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione 4'-OH free; 5'-DMT DMT (5') Intermediate for thiophosphate oligonucleotides
1-[(2R,4S,5R)-4-sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione 4'-sulfhydryl group (-SH) DMT (5'); -SH introduced via substitution Non-chiral thiophosphate oligonucleotides
1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione 5'-TBDMS; 4'-OH free TBDMS (5') Base pairing studies in modified nucleosides
3-((...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Diisopropylphosphoramidite group at 3' DMT (5'), TBDMS (4') Coupling reagent for automated oligonucleotide synthesis
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 3'-azido group (-N₃) Azide at 3' Click chemistry applications (e.g., bioconjugation)

Key Findings

Protecting Group Strategies :

  • The TBDMS group (target compound) offers superior steric protection compared to the DMT group (compounds in ), enhancing stability during prolonged synthesis steps. However, DMT is more easily removed under mild acidic conditions .
  • The free 3'-OH in the target compound contrasts with analogs like , which feature azide or phosphoramidite groups, limiting their utility to specific conjugation or elongation steps.

Reactivity and Functionalization :

  • The 4'-TBDMS group in the target compound prevents unwanted side reactions at the 4'-position, unlike the 4'-sulfhydryl derivative (), which requires controlled oxidation to avoid disulfide formation .
  • Compounds with azide groups () enable bioorthogonal click chemistry but lack the free hydroxyl necessary for phosphodiester bond formation in oligonucleotide assembly.

Synthetic Utility :

  • The target compound’s combination of 5'-DMT and 4'-TBDMS balances reactivity and protection, making it ideal for automated solid-phase synthesis. In contrast, intermediates like (5'-TBDMS only) lack the DMT group, complicating stepwise elongation .

Research Implications

The structural nuances of the target compound position it as a versatile building block for oligonucleotide therapeutics, particularly in antisense and siRNA technologies. Its analogs (e.g., ) highlight the importance of tailored protecting groups and functional moieties for specific applications, such as non-chiral thiophosphates () or metabolic tracing (). Future research should explore hybrid analogs combining TBDMS stability with azide/phosphoramidite reactivity for multifunctional oligonucleotide design.

Biological Activity

The compound 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C44H49N5O7SiC_{44}H_{49}N_5O_7Si with a molecular weight of 788. The IUPAC name reflects its intricate structure, which includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₄H₄₉N₅O₇Si
Molecular Weight788 g/mol
CAS Number81256-88-4
Purity95%

Anticancer Activity

Research indicates that compounds similar to this structure have shown promising anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study on related compounds reported IC50 values indicating significant cytotoxicity against various cancer cell lines including breast and lung cancer cells .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : The pyrimidine ring structure is known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in cell lines treated with similar compounds.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative damage during chemotherapy .

Case Studies

  • Study on Antitumor Activity :
    A recent study evaluated a related compound's efficacy against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to G1 phase cell cycle arrest and increased apoptosis markers .
  • Synergistic Effects with Chemotherapeutics :
    Another investigation explored the compound's effects in combination with standard chemotherapeutic agents. It was found that co-treatment enhanced the cytotoxic effects significantly compared to monotherapy, suggesting potential for use in combination therapy protocols .

Q & A

Basic: What are the key protective groups in this compound, and how do they influence synthetic pathways?

Answer:
The compound contains two critical protective groups:

  • Bis(4-methoxyphenyl)phenylmethyl (trityl) : Provides acid-labile protection for the primary hydroxyl group, enabling selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) .
  • tert-Butyl(dimethyl)silyl (TBDMS) : Offers base-stable but fluoride-sensitive protection for the secondary hydroxyl group, allowing orthogonal deprotection using tetra-n-butylammonium fluoride (TBAF) .

Methodological Tip : Monitor deprotection efficiency via thin-layer chromatography (TLC) or HPLC, comparing retention times before and after treatment .

Advanced: How can researchers optimize coupling efficiency when using this compound in phosphoramidite-based solid-phase oligonucleotide synthesis?

Answer:
Low coupling efficiency often stems from steric hindrance from the TBDMS group. Strategies include:

  • Activation Reagents : Use 5-ethylthio-1H-tetrazole (ETT) or DCI (4,5-dicyanoimidazole) to enhance nucleophilicity of the phosphoramidite .
  • Reaction Time : Extend coupling time to 5–10 minutes for sterically hindered sites.
  • HPLC Monitoring : Quantify unreacted starting material post-coupling to adjust reagent stoichiometry .

Data Contradiction Note : Discrepancies in reported yields may arise from variations in solvent purity or activator concentration .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H, 13^{13}C, and 2D NMR (COSY, HSQC) to verify stereochemistry and protective group placement. The tert-butyl signal in 1^1H NMR (δ 0.8–1.2 ppm) confirms TBDMS retention .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI-MS) or MALDI-TOF .
  • HPLC Purity Analysis : Compare retention time against a certified reference standard using a C18 column and acetonitrile/water gradient .

Advanced: How can computational modeling resolve contradictions in reported deprotection kinetics of the TBDMS group?

Answer:
Conflicting kinetic data may arise from solvent polarity or temperature variations. Mitigation strategies:

  • Density Functional Theory (DFT) : Model transition states of fluoride ion attack on the TBDMS group to predict activation barriers under different conditions .
  • Experimental Validation : Correlate computational predictions with kinetic studies using 19^{19}F NMR to track fluoride consumption rates .

Example : A 10°C increase in temperature may reduce deprotection time by 40%, as predicted by Arrhenius equations derived from DFT data .

Basic: What is the functional significance of the 1-methylpyrimidine-2,4-dione moiety in this compound?

Answer:
This moiety mimics thymidine in DNA, enabling studies on:

  • Base-Pairing Interactions : Modulate hydrogen-bonding patterns by altering methylation at N1 .
  • Enzyme Binding : Assess interactions with DNA polymerases or repair enzymes via fluorescence anisotropy or surface plasmon resonance (SPR) .

Methodological Tip : Synthesize analogs with deuterated methyl groups for isotope-edited FTIR studies on base-pairing dynamics .

Advanced: How can researchers design experiments for regioselective functionalization of the sugar ring’s hydroxyl groups?

Answer:

  • Protecting Group Strategy : Temporarily mask the 3′-hydroxyl with a photolabile group (e.g., nitroveratryl) while modifying the 5′-position .
  • Computational Guidance : Use molecular docking simulations to predict steric accessibility of hydroxyl groups in complex with functionalizing reagents .
  • Real-Time Monitoring : Employ Raman spectroscopy to track regioselectivity during reactions .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Storage Conditions : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the TBDMS group .
  • Stability Assays : Perform monthly HPLC analyses to detect degradation products (e.g., free hydroxyl groups via post-column derivatization with dansyl chloride) .

Advanced: What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous Flow Chemistry : Improve reaction control and reduce side products using microreactors with integrated temperature/pH sensors .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor enantiomeric excess in real time .
  • Crystallization Optimization : Use polar solvents (e.g., ethyl acetate/hexane) to enhance crystal lattice formation and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.